Roquinimex (also known as Linomide, ABR-212616) is a synthetic quinoline-3-carboxamide derivative [, ] investigated for its immunomodulatory properties []. It has been explored as a potential therapeutic agent in various experimental models of autoimmune diseases and cancer []. While initially showing promise, its clinical development was halted due to unacceptable side effects observed in phase III trials [, ].
While the provided papers do not detail the specific synthesis of roquinimex, one study mentions the synthesis of related 3-quinolinecarboxamide derivatives for evaluation in treating autoimmune disorders []. This suggests a potential avenue for synthesizing roquinimex using similar chemical strategies.
Roquinimex consists of a quinoline moiety connected to a carboxamide group []. Substitutions on either the quinoline or the carboxamide portion influence the compound's metabolic fate []. Further details on the molecular structure analysis, including specific bond lengths and angles, are not available in the provided papers.
Roquinimex primarily undergoes metabolism via cytochrome P450 enzymes, particularly CYP3A4 [, ]. This metabolism leads to the formation of hydroxylated and demethylated metabolites [, ]. The specific sites of hydroxylation and demethylation are mentioned, with hydroxylation dominating in both mice and rats [].
Roquinimex exerts its effects through modulation of the immune system [, ]. It appears to enhance the activity of natural killer (NK) cells, T cells, and macrophages [, ]. Research suggests that roquinimex alters cytokine profiles, potentially shifting the balance towards anti-inflammatory cytokines like IL-10 and TGF-β [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2